7'-Methyl-2'-propyl-2,5'-bi-1H-benzimidazole
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Overview
Description
7'-Methyl-2'-propyl-2,5'-bi-1H-benzimidazole is a heterocyclic compound that features a benzimidazole core structure Benzimidazoles are known for their diverse biological activities and are commonly found in various pharmaceutical agents
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiparasitic properties.
Mechanism of Action
Target of Action
It is known that this compound is used as an intermediate in the large-scale synthesis of the pharmaceutical active ingredienttelmisartan .
Mode of Action
It is known that it is used in the synthesis of telmisartan , which is an angiotensin II receptor antagonist used in the management of hypertension.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7'-Methyl-2'-propyl-2,5'-bi-1H-benzimidazole typically involves the condensation of ortho-phenylenediamine with appropriate aldehydes or carboxylic acids under acidic conditions. One common method includes the use of polyphosphoric acid (PPA) or other strong acids at high temperatures to facilitate the cyclization process . Another efficient procedure employs oxidative conditions using reagents such as ceric ammonium nitrate (CAN) in the presence of hydrogen peroxide .
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves scalable methods that ensure high yields and purity. These methods may include continuous flow synthesis, which allows for better control over reaction conditions and improved safety. Additionally, the use of microwave-assisted synthesis has been explored to reduce reaction times and energy consumption .
Chemical Reactions Analysis
Types of Reactions
7'-Methyl-2'-propyl-2,5'-bi-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Thionyl chloride, phosphorus oxychloride.
Major Products Formed
The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Comparison with Similar Compounds
Similar Compounds
2-substituted benzimidazoles: These compounds share a similar core structure but differ in their substituents, which can significantly alter their biological activities.
Benzimidazole-thienopyrimidines: These hybrids combine the benzimidazole and thienopyrimidine moieties, resulting in compounds with enhanced antimicrobial properties.
Uniqueness
7'-Methyl-2'-propyl-2,5'-bi-1H-benzimidazole stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to inhibit TrmD and other molecular targets makes it a promising candidate for further drug development .
Properties
IUPAC Name |
6-(1H-benzimidazol-2-yl)-4-methyl-2-propyl-1H-benzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4/c1-3-6-16-19-15-10-12(9-11(2)17(15)22-16)18-20-13-7-4-5-8-14(13)21-18/h4-5,7-10H,3,6H2,1-2H3,(H,19,22)(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJDKRRCPDBARHK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(N1)C=C(C=C2C)C3=NC4=CC=CC=C4N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70587378 |
Source
|
Record name | 7'-Methyl-2'-propyl-1H,3'H-2,5'-bibenzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70587378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
884330-09-0 |
Source
|
Record name | 7'-Methyl-2'-propyl-1H,3'H-2,5'-bibenzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70587378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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